

Application Notes and Protocols for (1S,2R)-Alicapistat in Calpain Research

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Compound of Interest

Compound Name: (1S,2R)-Alicapistat

Cat. No.: B12403539

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Introduction

(1S,2R)-Alicapistat, also known as ABT-957, is a potent, orally active, and selective inhibitor of calpain-1 (μ -calpain) and calpain-2 (m-calpain). Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases implicated in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis. Dysregulation of calpain activity has been linked to the pathophysiology of several neurodegenerative diseases, most notably Alzheimer's disease.

A critical aspect of calpain biology in the central nervous system is the opposing roles of its two major isoforms. Calpain-1 activation is generally considered neuroprotective, while calpain-2 activation is predominantly neurodegenerative. This dichotomy makes **(1S,2R)-Alicapistat**, as a dual inhibitor, a valuable tool compound for dissecting the intricate roles of these proteases in neuronal health and disease.

These application notes provide a summary of the inhibitory profile of **(1S,2R)-Alicapistat** and detailed protocols for its use in fundamental calpain research.

Data Presentation: Inhibitory Profile of (1S,2R)-Alicapistat

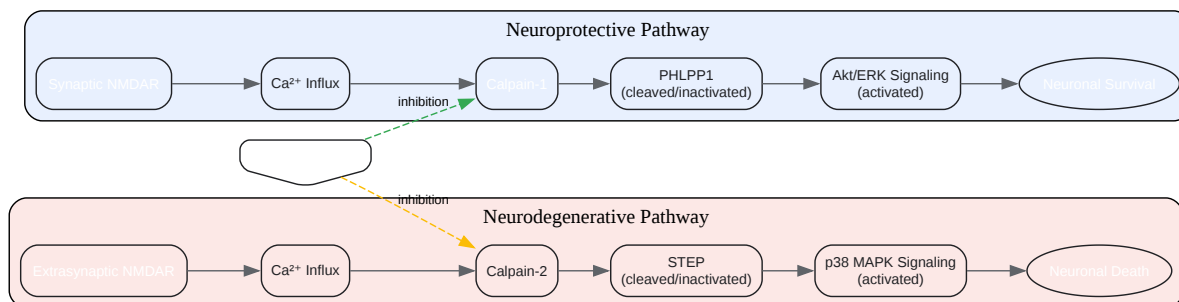
The inhibitory activity of **(1S,2R)-Alicapistat** has been characterized against its primary targets, calpain-1 and calpain-2, as well as other related proteases to determine its selectivity.

Target Enzyme	Inhibitor	IC50 / Ki	Remarks
Human Calpain-1	(1S,2R)-Alicapistat	IC50 = 395 nM	Potent inhibition of the neuroprotective isoform.
Human Calpain-2	(1S,2R)-Alicapistat	Not explicitly quantified in reviewed literature	(1S,2R)-Alicapistat is a known inhibitor of both calpain-1 and calpain-2.
Papain	(1S,2R)-Alicapistat Analog	Selective	An analog of Alicapistat demonstrated selectivity for calpain-1 over papain. [1] [2]
Cathepsin B	(1S,2R)-Alicapistat Analog	Selective	An analog of Alicapistat demonstrated selectivity for calpain-1 over Cathepsin B. [1] [2]
Cathepsin K	(1S,2R)-Alicapistat Analog	Selective	An analog of Alicapistat demonstrated selectivity for calpain-1 over Cathepsin K. [2]

Note: **(1S,2R)-Alicapistat** is a mixture of diastereomers. The (S,R)-diastereomer is significantly more potent than the (R,R)-diastereomer, which is a very weak calpain inhibitor[\[2\]](#).

Mandatory Visualizations

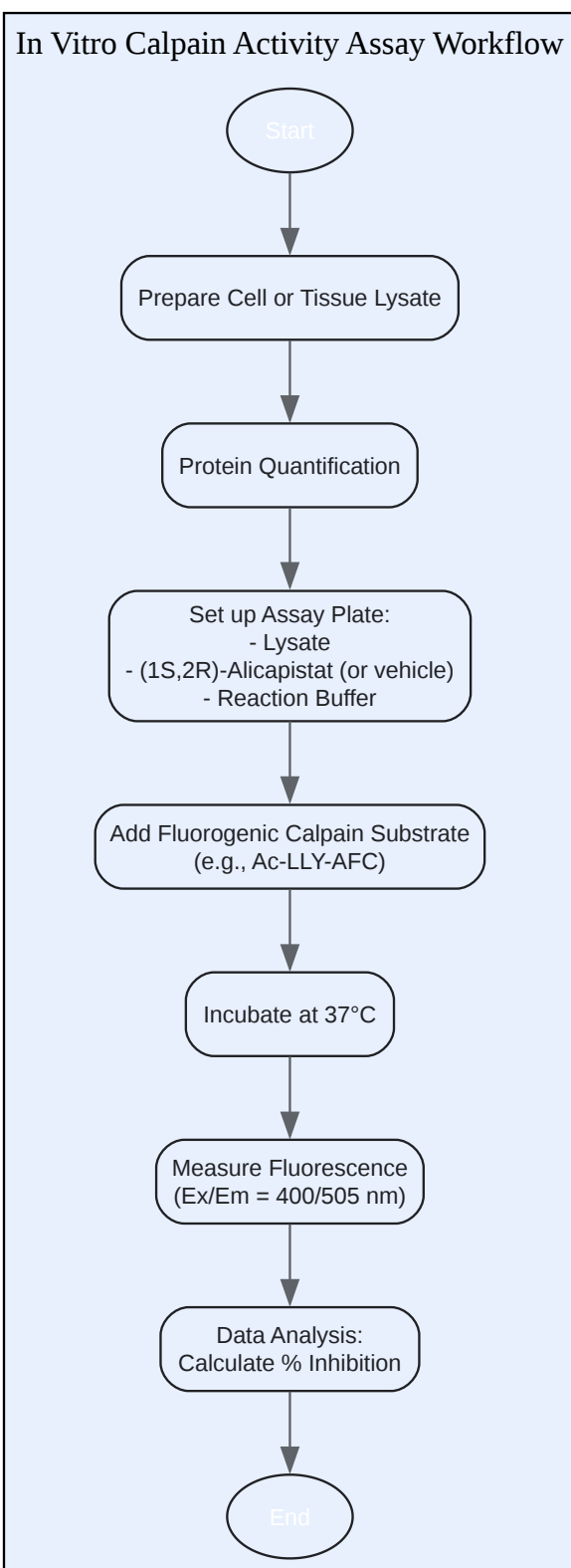
Signaling Pathways



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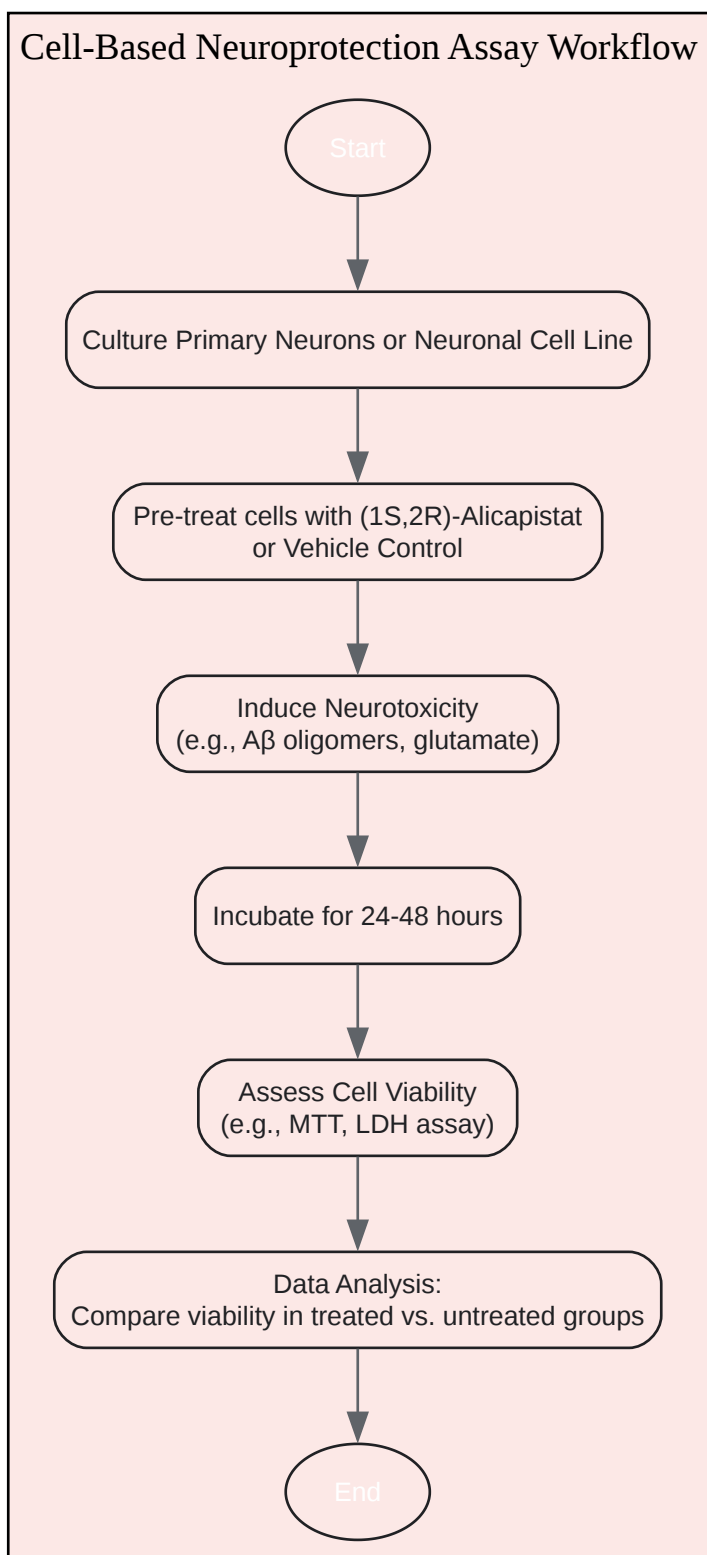
Caption: Opposing roles of Calpain-1 and Calpain-2 in neuronal signaling.

Experimental Workflows



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Caption: Workflow for a fluorometric in vitro calpain activity assay.



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References

- 1. Alicapostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Synthesis of α -Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
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